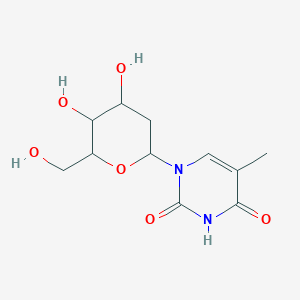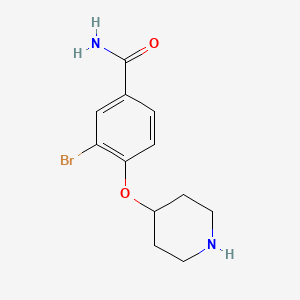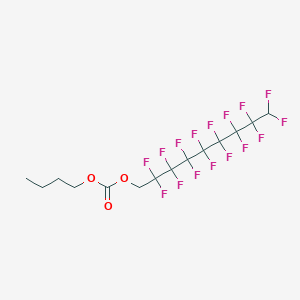
Butyl 1H,1H,9H-perfluorononyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 1H,1H,9H-perfluorononyl carbonate is a specialized organofluorine compound known for its unique chemical properties. It is characterized by the presence of a perfluorononyl group, which imparts significant hydrophobicity and chemical stability to the molecule. This compound is used in various scientific and industrial applications due to its distinctive characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of perfluorononyl alcohol with butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
C9F19CH2OH+C4H9OCOCl→C9F19CH2OCOOC4H9+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 1H,1H,9H-perfluorononyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form perfluorononyl alcohol and butanol.
Substitution: The carbonate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding carbamates or thiocarbonates.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Requires nucleophilic reagents such as amines or thiols, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Hydrolysis: Perfluorononyl alcohol and butanol.
Substitution: Corresponding carbamates or thiocarbonates, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 1H,1H,9H-perfluorononyl carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Employed in the study of hydrophobic interactions and membrane dynamics due to its significant hydrophobicity.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of specialized coatings and materials that require high chemical resistance and hydrophobic properties.
Mecanismo De Acción
The mechanism of action of Butyl 1H,1H,9H-perfluorononyl carbonate is primarily related to its ability to interact with hydrophobic environments. The perfluorononyl group can insert into lipid bilayers or hydrophobic pockets of proteins, altering their structure and function. This interaction is mediated by van der Waals forces and hydrophobic interactions, which stabilize the compound within the hydrophobic environment.
Comparación Con Compuestos Similares
Similar Compounds
Perfluorononyl methacrylate: Another fluorinated compound with similar hydrophobic properties but different reactivity due to the presence of a methacrylate group.
Perfluorononyl ethyl carbonate: Similar structure but with an ethyl group instead of a butyl group, leading to slightly different physical and chemical properties.
Uniqueness
Butyl 1H,1H,9H-perfluorononyl carbonate is unique due to its specific combination of a butyl group and a perfluorononyl group, which imparts a balance of hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are desired.
Propiedades
Fórmula molecular |
C14H12F16O3 |
|---|---|
Peso molecular |
532.22 g/mol |
Nombre IUPAC |
butyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate |
InChI |
InChI=1S/C14H12F16O3/c1-2-3-4-32-7(31)33-5-8(17,18)10(21,22)12(25,26)14(29,30)13(27,28)11(23,24)9(19,20)6(15)16/h6H,2-5H2,1H3 |
Clave InChI |
ZWPXGUOPVSGTJI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






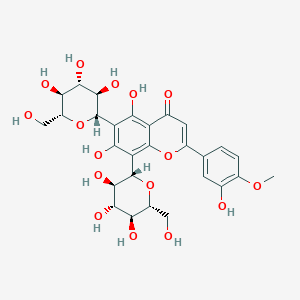
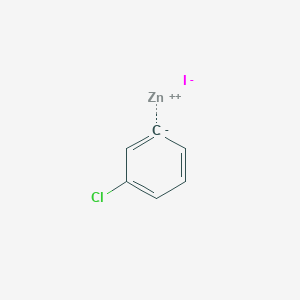

![tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine](/img/structure/B12087435.png)

